Advicor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

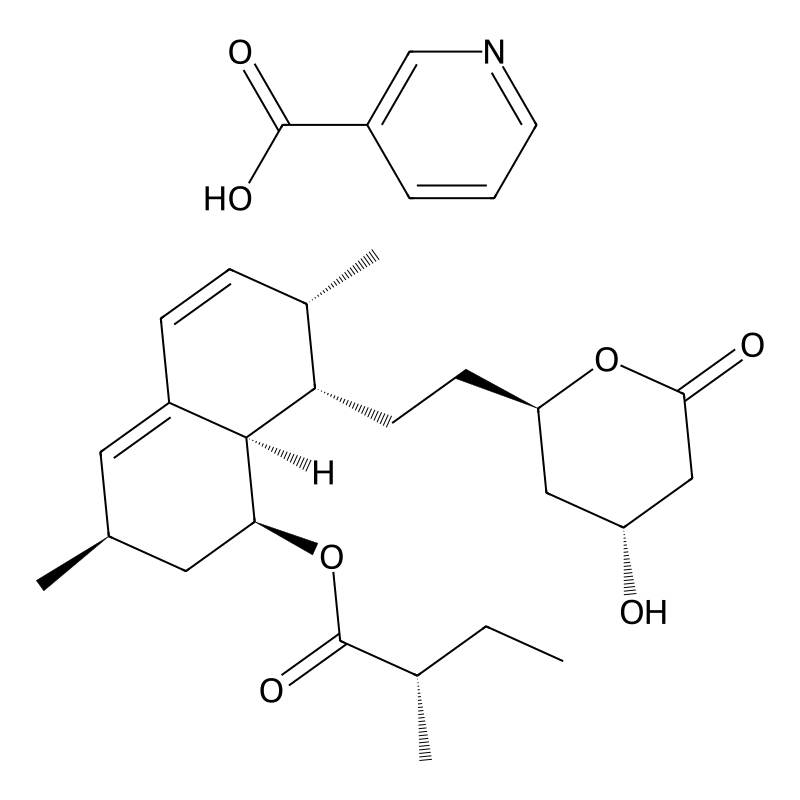

Advicor is a prescription medication that combines two active ingredients: extended-release niacin (also known as nicotinic acid or vitamin B3) and lovastatin, a member of the statin class of drugs. This combination is primarily used to manage dyslipidemia, specifically to lower total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels in patients at risk for cardiovascular diseases. The Food and Drug Administration approved Advicor in December 2001 as an adjunct to diet for treating elevated cholesterol levels .

The final formulation of Advicor combines these two active ingredients into extended-release tablets, allowing for gradual absorption and sustained therapeutic effects.

Advicor exhibits significant biological activity in managing lipid profiles:

- Lipid Regulation: The combination effectively lowers LDL cholesterol by approximately 20% to 40%, reduces triglycerides by about 20% to 30%, and can increase HDL cholesterol by 15% to 25% .

- Cardiovascular Benefits: By improving lipid profiles, Advicor helps reduce the risk factors associated with coronary artery disease, myocardial infarction, and stroke. Clinical studies have demonstrated that patients taking Advicor experience better lipid management compared to those on either niacin or lovastatin alone .

Advicor is primarily indicated for:

- Management of Hyperlipidemia: It is prescribed for patients with elevated cholesterol levels who are at risk for cardiovascular diseases.

- Adjunct Therapy: It serves as an adjunct to dietary modifications aimed at lowering cholesterol and triglyceride levels .

Additionally, it may be utilized in patients who have not achieved desired lipid levels through diet and exercise alone.

Advicor has several notable drug interactions that can affect its efficacy and safety:

- Increased Risk of Myopathy: Co-administration with other medications that inhibit cytochrome P450 enzymes (such as erythromycin or ketoconazole) can lead to increased plasma levels of lovastatin, raising the risk of muscle toxicity .

- Grapefruit Juice: Consumption of large amounts of grapefruit juice can significantly elevate lovastatin levels, leading to potential side effects such as muscle pain or liver damage .

- Diabetes Management: Niacin may increase blood glucose levels; thus, diabetic patients should be monitored closely when using Advicor .

Advicor's unique formulation sets it apart from other lipid-lowering agents. Here are some similar compounds:

| Compound Name | Active Ingredients | Mechanism of Action | Unique Features |

|---|---|---|---|

| Simvastatin | Simvastatin | HMG-CoA reductase inhibitor | Available as both immediate-release and extended-release formulations. |

| Atorvastatin | Atorvastatin | HMG-CoA reductase inhibitor | More potent than lovastatin; longer half-life allows for once-daily dosing. |

| Fenofibrate | Fenofibrate | PPAR-alpha agonist | Primarily lowers triglycerides; less effect on LDL compared to statins. |

| Niacin | Niacin | Reduces hepatic synthesis of VLDL | Can cause flushing; effective in increasing HDL. |

| Ezetimibe | Ezetimibe | Inhibits intestinal absorption of cholesterol | Often used with statins for additive effect on LDL reduction. |

Advicor's distinctiveness lies in its dual-action approach that combines both niacin's HDL-increasing properties with lovastatin's LDL-lowering effects, making it particularly effective for patients needing comprehensive lipid management .

Industrial Synthesis of Niacin Extended-Release Formulations

The industrial production of niacin for extended-release formulations represents a sophisticated chemical manufacturing process that has evolved to meet pharmaceutical-grade requirements. The primary synthetic pathways for niacin production utilize pyridine derivatives as starting materials, employing various oxidation and catalytic processes to achieve high yields and purity standards [3] [7] [31].

Primary Synthetic Routes

The most prevalent industrial method involves the gas-phase oxidation of 3-methylpyridine (3-picoline) using atmospheric pressure catalytic oxidation systems [3] [31]. This process achieves conversion rates of approximately 96% with yields reaching 91%, making it economically viable for large-scale pharmaceutical manufacturing [3]. The catalytic system operates under green chemistry principles, utilizing air as the oxidant instead of stoichiometric quantities of chemical oxidizing agents [31].

An alternative approach employs the oxidation of 5-ethyl-2-methylpyridine with nitric acid in specialized titanium reactors [3]. This method demonstrates superior selectivity and enables continuous operation, though it requires more sophisticated equipment due to the highly corrosive environment [3]. The process forms nitrogen monoxide that subsequently oxidizes with air to nitrogen dioxide, which is then absorbed into water to regenerate nitric acid for process recycling [3].

Advanced Manufacturing Processes

The ammoxidation pathway represents another significant industrial route, utilizing 3-picoline conversion to 3-cyanopyridine followed by hydrolysis to produce niacin [3] [7]. This process operates in fluidized bed reactors with heterogeneous catalysts and has demonstrated consistent efficiency across European, Asian, and Indian manufacturing facilities [3]. The yield efficiency ranges from 85-95%, depending on the specific catalytic system employed [32].

A notable development in niacin production involves the spray drying of highly concentrated ammonium nicotinate solutions [31]. This method capitalizes on the formation of ammonia as a side product during total oxidation reactions, allowing for improved product recovery and energy efficiency [31]. The crystallization approach from ammonium nicotinate solutions provides exceptional purity levels exceeding 99% through controlled pH acidification and temperature-controlled crystallization processes [33].

| Synthesis Method | Starting Material | Key Conditions | Yield (%) | Process Advantages |

|---|---|---|---|---|

| Gas-phase oxidation of 3-methylpyridine | 3-Methylpyridine | Atmospheric pressure, catalytic oxidation | 91 | Green process, air oxidant, catalyst recovery |

| Oxidation of 5-ethyl-2-methylpyridine with nitric acid | 5-Ethyl-2-methylpyridine | Titanium reactor, 96% conversion | 91 | High selectivity, continuous operation |

| Ammoxidation of 3-picoline to 3-cyanopyridine | 3-Picoline | Fluidized bed reactor, heterogeneous catalyst | 85-95 | High efficiency, established industrial scale |

| Crystallization from ammonium nicotinate solution | Ammonium nicotinate | pH 3.0-4.0 acidification, 0-10°C crystallization | 90-92 | High purity (>99%), simple operation |

Extended-Release Formulation Technologies

The development of extended-release niacin formulations requires sophisticated polymer matrix systems that control drug release over extended periods [1] [2] [27]. Hydroxypropyl methylcellulose serves as the primary matrix-forming polymer, functioning through hydrophilic matrix swelling mechanisms that provide controlled release characteristics [1] [28]. The polymer absorbs moisture to form a water-soluble matrix system, thereby controlling drug release through diffusion and erosion processes [27].

Advanced formulation strategies employ dual-polymer systems combining pH-independent and pH-dependent polymers in predetermined ratios [27]. Hydroxypropyl methylcellulose functions as the pH-independent component, while carboxyvinyl polymers provide pH-dependent release control, creating separate release control systems for gastric and intestinal environments [27]. This approach maintains matrix integrity throughout the dissolution process, preventing dose-dumping and ensuring consistent bioavailability [27].

| Polymer System | Release Mechanism | Release Duration (hours) | Concentration Range (% w/w) | Matrix Integrity |

|---|---|---|---|---|

| Hydroxypropyl methylcellulose K4M | Hydrophilic matrix swelling | 12-18 | 15-30 | Good swelling, gradual erosion |

| Hydroxypropyl methylcellulose K15M + Guar gum | Combination hydrophilic/hydrophobic | 18-28 | 20-40 | Excellent shape retention |

| Ethyl cellulose | Hydrophobic matrix erosion | 8-12 | 10-25 | Moderate erosion |

| Carboxyvinyl polymer + Hydroxypropyl methylcellulose | Dual pH-independent/dependent | 12-24 | 10-30 | Superior shape maintenance |

The formulation process involves wet granulation methods utilizing various combinations of polymers to achieve desired release profiles [1] [6] [29]. Matrix tablets containing 1000 milligrams of niacin are formulated using ethyl cellulose or Eudragit polymers in various proportions as rate-controlling polymers [1]. The dissolution characteristics depend critically on the polymer concentration and type, with higher molecular weight hydroxypropyl methylcellulose grades providing more sustained release profiles [6] [29].

Lovastatin Biosynthesis via Polyketide Synthase Systems

Lovastatin biosynthesis represents one of the most thoroughly characterized fungal polyketide biosynthetic pathways, utilizing sophisticated enzyme machinery to construct the complex decalin ring system characteristic of statin molecules [9] [10] [14]. The biosynthetic process involves two distinct polyketide synthase systems working in concert to produce the final lovastatin structure through iterative catalytic cycles [11] [17].

Role of Lovastatin Nonaketide Synthase

The lovastatin nonaketide synthase, encoded by the lovB gene, functions as a highly reducing iterative type I polyketide synthase responsible for constructing the main polyketide framework of lovastatin [9] [17] [18]. This megasynthase exhibits a molecular weight of approximately 335 kilodaltons and contains eight discrete catalytic domains arranged in a specific architectural pattern [21]. The enzyme catalyzes approximately 35 individual reactions across eight polyketide synthetic cycles to yield dihydromonacolin L, the immediate precursor to lovastatin [9] [25].

The domain organization of lovastatin nonaketide synthase follows a characteristic pattern found in fungal polyketide synthases, containing ketosynthase, malonyl-coenzyme A:acyl carrier protein acyltransferase, dehydratase, methyltransferase, ketoreductase, acyl carrier protein, and condensation domains [17] [19]. Additionally, the enzyme contains an inactive enoyl reductase domain that lacks essential active site residues, necessitating the involvement of a separate trans-acting enoyl reductase for complete catalytic function [9] [15].

| Domain | Molecular Weight (kDa) | Active Site Residues | Substrate Specificity | Catalytic Function |

|---|---|---|---|---|

| Ketosynthase | ~50 | Cys-199, His-338 | Acetyl-CoA, malonyl-CoA intermediates | Claisen condensation |

| Malonyl-CoA:Acyl Carrier Protein Acyltransferase | ~35 | Ser-642 | Malonyl-CoA selective | Acyl transfer to acyl carrier protein |

| Dehydratase | ~30 | His-1026, Asp-1028 | β-Hydroxyacyl intermediates | Dehydration to enoyl |

| C-Methyltransferase | ~28 | S-Adenosylmethionine binding site | S-Adenosylmethionine | C-methylation |

| Ketoreductase | ~32 | Tyr-1574, Lys-1578 | β-Ketoacyl intermediates | Ketone reduction |

| Enoyl Reductase | ~40 | Inactive (key residues deleted) | No activity (requires trans-LovC) | Enoyl reduction (inactive) |

| Acyl Carrier Protein | ~10 | Ser-2440 (4-phosphopantetheine) | Tethers growing polyketide chain | Intermediate transport |

| Condensation | ~45 | His-2685, Asp-2687 | Cyclization and chain release | Diels-Alder cyclization |

The structural architecture of lovastatin nonaketide synthase reveals an X-shaped face-to-face dimer configuration containing eight connected domains [9]. This arrangement facilitates the iterative catalytic process whereby the acyl carrier protein domain shuttles between different catalytic sites to enable successive chain extension and modification reactions [9]. The enzyme demonstrates remarkable programming specificity, utilizing different combinations of tailoring domains during each iteration to generate the characteristic substitution pattern found in lovastatin [21].

Biochemical characterization studies have revealed that individual domains can be expressed as standalone proteins while retaining catalytic activity [18]. The malonyl-coenzyme A:acyl carrier protein acyltransferase domain demonstrates specific labeling by malonyl-coenzyme A and can transfer acyl groups to both cognate and heterologous acyl carrier proteins [18]. The ketosynthase domain exhibits no activity toward acetyl groups but recognizes malonyl groups in the absence of cerulenin inhibition [18].

The condensation domain plays a critical role in controlling correct biosynthesis of dihydromonacolin L, as truncated variants lacking this domain cannot produce detectable amounts of the final product [21]. Remarkably, the condensation domain can function in trans when added to truncated lovastatin nonaketide synthase variants, though with reduced efficiency compared to the full-length enzyme [21]. This finding suggests that the condensation domain serves essential but still enigmatic functions in controlling proper polyketide assembly [21].

Trans-Acting Enoyl Reductase Interactions

The trans-acting enoyl reductase LovC represents a critical component of the lovastatin biosynthetic machinery, functioning as a separate enzyme that complements the inactive enoyl reductase domain within lovastatin nonaketide synthase [15] [22]. This 40-kilodalton monomeric enzyme belongs to the medium-chain dehydrogenases/reductases superfamily and exhibits strict substrate specificity for tetraketide, pentaketide, and heptaketide intermediates produced by the polyketide synthase [15] [22].

The structural organization of the trans-acting enoyl reductase consists of two distinct subdomains: a catalytic N-terminal substrate-binding domain and a C-terminal Rossmann-fold domain responsible for nicotinamide adenine dinucleotide phosphate binding [22] [26]. The enzyme adopts a monomeric configuration due to the presence of an extended loop region between the catalytic and cofactor-binding domains, which prevents homodimer formation through steric hindrance [22] [26].

| Structural Feature | Description | Key Residues | Functional Role | Kinetic Parameters |

|---|---|---|---|---|

| Overall Architecture | Two-domain organization, 40 kDa monomer | K54, Y296, N263, S51 | Trans-acting enoyl reduction | Km ~450-540 μM (model substrates) |

| Catalytic Domain | N-terminal substrate binding domain | K54 (oxyanion hole) | Substrate recognition and binding | kcat ~0.002-0.048 s⁻¹ |

| Rossmann Fold Domain | C-terminal NADPH binding domain | Y215, I239 (adenine binding) | NADPH binding and hydride transfer | kcat/Km ~10⁻⁵ s⁻¹μM⁻¹ |

| xL2 Loop (290-301) | Flexible loop, open/closed conformations | W292, Y296, R298 | Conformational flexibility for acyl carrier protein docking | Conformational switching |

| Active Site Pocket | Hydrophobic pocket, ~15 Å deep | G282 (oxyanion stabilization) | Accommodates tetra-, penta-, heptaketides | Size limitation >heptaketide |

The cofactor binding characteristics of the trans-acting enoyl reductase demonstrate strong specificity for nicotinamide adenine dinucleotide phosphate over nicotinamide adenine dinucleotide [22]. The enzyme contains a characteristic fingerprint region with the motif GXXTXXA, along with critical residues K54 and N263 that form hydrogen bonds with the ribose hydroxyls of the cofactor [22]. The conserved lysine residue K54 serves multiple functions, participating in cofactor binding, oxyanion hole formation, and potentially proton transfer during catalysis [22] [26].

Complex formation between the trans-acting enoyl reductase and lovastatin nonaketide synthase has been directly demonstrated through size-exclusion chromatography studies [22]. The interaction occurs through specific protein-protein contacts involving the malonyl-acetyl transferase domain of the polyketide synthase [23]. Mutational analysis of the interaction interface confirms that complex formation is essential for dihydromonacolin L synthesis, as interface mutations abolish product formation despite maintaining individual enzyme activities [23].

The substrate specificity of the trans-acting enoyl reductase stems from active site architecture constraints that limit accommodation of polyketide intermediates larger than heptaketides [22]. The enzyme exhibits conformational flexibility through the xL2 loop region, which adopts open and closed conformations depending on substrate binding status [22]. This flexibility facilitates docking interactions with the acyl carrier protein domain of the polyketide synthase and enables substrate transfer between the two enzymes [22].

High-Performance Liquid Chromatography represents the cornerstone analytical technique for Advicor characterization, offering superior separation efficiency, quantitative precision, and regulatory compliance capabilities [1] [2]. The technique utilizes pressurized liquid mobile phases to achieve optimal separation of the dual-component formulation through differential interactions with stationary phase materials.

Simultaneous Quantification of Niacin-Lovastatin Composites

The simultaneous determination of niacin and lovastatin in pharmaceutical formulations has been extensively developed using reverse-phase High-Performance Liquid Chromatography methodologies [1] [3] [4]. Multiple validated protocols have been established, each optimized for specific analytical requirements and sample matrices.

The most widely adopted approach employs a Kromasil C18 column (250 mm × 4.6 mm; 5µm particle size) with an acetonitrile and phosphate buffer mobile phase system [1]. This methodology achieves baseline separation with retention times of 2.1 minutes for niacin and 5.4 minutes for lovastatin at 254 nm detection wavelength. The method demonstrates excellent linearity across concentration ranges of 10-60 µg/mL for niacin and 0.4-2.4 µg/mL for lovastatin, with correlation coefficients exceeding 0.999 [1].

Alternative protocols utilizing ion-pair reverse-phase High-Performance Liquid Chromatography have been developed for enhanced selectivity [4] [5]. These methods employ Purospher BDS C8 columns (150 mm × 4.6 mm; 5µm) with triethylamine buffer and methanol mobile phases (30:70 volume ratio). Detection at 237 nm provides optimal sensitivity with retention times of 3.2 minutes for niacin and 6.4 minutes for lovastatin [4] [5].

Advanced isocratic methodologies utilizing Symmetry C18 columns have achieved rapid analysis with total run times under 8 minutes [3] [6]. These protocols employ acetonitrile and phosphate buffer systems (65:35 volume ratio) at pH 4.0, providing excellent resolution and reproducibility for routine pharmaceutical analysis [3] [6].

The validation parameters for these High-Performance Liquid Chromatography methods consistently meet International Conference on Harmonization guidelines, with precision values below 2.7% relative standard deviation, accuracy within 98-102% recovery ranges, and detection limits in the nanogram per milliliter range [1] [3] [4] [7].

Spectroscopic Profiling Techniques

Spectroscopic methodologies provide complementary analytical capabilities for Advicor characterization, offering structural identification, purity assessment, and alternative quantitative approaches [8] [9] [10]. These techniques exploit the unique electronic and vibrational properties of niacin and lovastatin molecules.

Ultraviolet-visible spectroscopy serves as a fundamental technique for both components, with niacin exhibiting characteristic absorption maxima at approximately 240 nm and 254 nm due to π→π* and n→π* electronic transitions within the pyridine ring system [8] [9] [11]. Lovastatin demonstrates similar absorption characteristics, with additional contributions from the lactone chromophore and conjugated double bond systems [8] [11].

Derivative spectrophotometry techniques have been specifically developed for simultaneous determination applications [11]. First derivative signals for niacin quantitation are monitored at wavelength pairs of 261 and 273 nm, while third derivative measurements for lovastatin utilize 245 and 249 nm detection points [11]. These methodologies provide enhanced selectivity by eliminating spectral overlap and matrix interference effects.

The limits of detection achieved through derivative spectrophotometry are 0.03 mg/L for lovastatin and 0.32 mg/L for niacin, with quantitation limits of 0.09 mg/L and 0.78 mg/L respectively [11]. Precision studies demonstrate relative standard deviations below 2.7% for both interday and intraday measurements [11].

Fluorescence detection methodologies have been integrated with High-Performance Liquid Chromatography systems through post-column derivatization techniques [1] [2]. Ultraviolet irradiation converts both niacin and lovastatin into fluorescent derivatives, providing enhanced sensitivity and selectivity compared to conventional ultraviolet detection [1] [2].

Infrared spectroscopy provides structural characterization capabilities, identifying characteristic carbonyl stretching frequencies for the carboxylic acid group in niacin and the lactone functionality in lovastatin [8] [9]. These techniques are particularly valuable for identity confirmation and polymorphic characterization studies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry represents the most definitive analytical technique for structural characterization and identification of niacin and lovastatin components [12] [13] [14]. The fragmentation patterns provide unique molecular fingerprints that enable unambiguous identification and quantitative analysis.

Niacin (molecular weight 123.11 daltons) exhibits characteristic fragmentation patterns under electron ionization conditions [12] [13]. The molecular ion peak at m/z 123 serves as the base peak, demonstrating exceptional stability of the pyridinecarboxylic acid structure [12]. Primary fragmentation pathways include ammonia elimination (m/z 106), carboxyl group loss (m/z 78), and extensive pyridine ring fragmentation (m/z 51) [12] [13].

The fragmentation mechanism initiates with charge localization on the pyridine nitrogen, followed by systematic neutral molecule eliminations [13]. The m/z 106 fragment results from ammonia loss through a McLafferty-type rearrangement, while the m/z 78 fragment corresponds to decarboxylation with formation of a pyridinium ion [12] [13]. Further fragmentation produces the m/z 51 ion through complex ring opening and hydrogen rearrangements [12] [13].

Lovastatin fragmentation patterns are considerably more complex due to the larger molecular structure (molecular weight 404.55 daltons) and multiple functional groups [14] [15]. The molecular ion peak at m/z 405 [M+H]+ undergoes sequential fragmentations involving lactone ring opening, side chain cleavages, and hydroxyl group eliminations [14] [15].

Characteristic product ions include m/z 199 (lactone ring opening), m/z 181 (side chain cleavage), and m/z 163 (complex rearrangement) [14] [15]. The fragmentation mechanisms involve charge-directed processes with preferential cleavage adjacent to heteroatoms and functional groups [14] [15].

Tandem mass spectrometry protocols have been developed for simultaneous quantitation of both components in biological matrices [14] [15]. Selected reaction monitoring transitions for niacin utilize the 124→78 pathway, while lovastatin employs 405→199 and 405→181 transitions [14] [15]. These methods achieve detection limits in the nanogram per milliliter range with excellent specificity and precision [14] [15].

The collision-induced dissociation parameters are optimized for maximum sensitivity, with collision energies of 25-35 electron volts providing optimal fragmentation efficiency [14] [15]. Multiple reaction monitoring modes enable simultaneous quantitation with stable isotope-labeled internal standards for enhanced accuracy [14] [15].